![molecular formula C12H7BrClFO3S B1443451 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride CAS No. 1284177-46-3](/img/structure/B1443451.png)
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride
Overview
Description
“3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1284177-46-3 . It has a molecular weight of 365.61 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7BrClFO3S/c13-11-7-10 (19 (14,16)17)4-5-12 (11)18-9-3-1-2-8 (15)6-9/h1-7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.61 . It is a powder and is stored at 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Antibacterial Drug Development
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride: is a precursor in the synthesis of sulfonamide compounds, which have been used as antibacterial drugs for decades . The compound’s ability to undergo amidation reactions allows for the creation of sulfonamides with potential antibacterial properties. These compounds can be further studied for their efficacy against various bacterial strains, contributing to the development of new antibacterial drugs.
Antitumor and Anticancer Agent Synthesis
Sulfonamide derivatives synthesized from this compound have shown unique antitumor and anticancer activities . Research into these activities can lead to the development of novel anticancer agents. Clinical trials with compounds like SLC-0111, sulofenur, and indisulam have demonstrated promising anticancer effects, indicating the potential for new drug discoveries in this field.
Antidiabetic Drug Research
The compound’s derivatives also exhibit antidiabetic properties, which can be harnessed to develop new antidiabetic drugs . By studying the physiological effects of these derivatives, researchers can identify new pathways and targets for treating diabetes.
Antiviral Compound Development
Research into the antiviral capabilities of sulfonamide derivatives from 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride can lead to the creation of new antiviral compounds . These compounds can be tested against a range of viruses to determine their effectiveness and potential as treatments for viral infections.
Physicochemical Property Analysis
The compound is valuable for conducting physicochemical analyses, such as vibrational frequency studies and electrostatic potential calculations . These analyses provide insights into the physical and chemical properties of the molecule, which are crucial for understanding its reactivity and stability.
Organic Synthesis and Molecular Transformations
With a reactive bromine group, 3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride serves as a starting material for various organic transformations. Researchers can utilize it in substitution or coupling reactions to create more complex molecules with desired properties, facilitating advancements in organic chemistry.
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-4-(3-fluorophenoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClFO3S/c13-11-7-10(19(14,16)17)4-5-12(11)18-9-3-1-2-8(15)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVUFYFKNDYRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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